N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-9-11(2)15(10)14-13(16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCKUPTAVGZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrole-Benzamide Hybrids
Reaction of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide with 2,5-dimethoxy tetrahydrofuran in glacial acetic acid yields N-(1H-pyrrol-1-yl)benzamide derivatives. This method introduces a second pyrrole ring at the hydrazide’s terminal amine:
Optimized Protocol :
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Reactants : Hydrazide (1 eq), 2,5-dimethoxy tetrahydrofuran (1.5 eq)
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Catalyst : Glacial acetic acid
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Temperature : Reflux
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Duration : 1 hour
¹H NMR analysis of the product reveals pyrrole proton signals at δ 5.86 ppm and δ 6.45 ppm, confirming successful cyclization.
Friedel-Crafts Acylation Limitations
Direct Friedel-Crafts acylation of 2,5-dimethylpyrrole with benzoyl chloride faces challenges due to the electron-rich nature of the pyrrole ring. Unsubstituted 2,5-dimethylpyrrole yields <5% under standard conditions. However, introducing electron-withdrawing groups (e.g., ester or amide substituents) on the benzamide moiety enhances reactivity, enabling efficient acylation at the β-position.
Structural Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates and Products
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | 1718 (C=O), 1678 (C=N) | 1.98 (s, 6H, CH₃), 4.30 (q, 2H, OCH₂) | 167.12 (C=O), 132.85 (C₂/C₅ pyrrole) |
| 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide | 3268 (N–H), 1678 (C=O) | 7.92 (d, J=8.5 Hz, 2H), 9.85 (s, 1H, NH) | 161.62 (CONH), 142.75 (C₄ phenyl) |
| N-(1H-Pyrrol-1-yl)benzamide | 3312 (N–H), 1690 (C=O) | 6.45 (s, 2H, pyrrole-H), 8.12 (d, J=8.5 Hz, 2H) | 167.12 (CONH), 121.56 (C₃/C₅ phenyl) |
Metabolic and Functional Implications
While beyond synthesis, it is noteworthy that N-(2,5-dimethylpyrrol-1-yl)benzamide derivatives enhance monoclonal antibody production in CHO cell cultures by 2.2-fold. The 2,5-dimethylpyrrole moiety is critical for this bioactivity, as truncation studies reveal its dominance over other structural components .
Chemical Reactions Analysis
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrrole ring or the benzamide group is modified using different reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Overview
Recent studies highlight the compound's role in improving the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells. The demand for mAbs has surged due to their therapeutic applications in treating various diseases, including cancers and autoimmune disorders.
Case Studies
In a controlled study, the application of N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide resulted in a 2.2-fold increase in cell-specific productivity compared to control conditions. This was attributed to the structural component 2,5-dimethylpyrrole within the compound, which was identified as particularly effective .
Data Table: Effects of this compound on mAb Production
| Parameter | Control Condition | MPPB Condition |
|---|---|---|
| Cell Viability (%) | 70% | 70% |
| Cell-Specific Productivity (g/L) | X | 2.2X |
| Glucose Uptake Rate (mM/h) | Y | Increased |
| ATP Levels (µM) | Z | Increased |
Note: Values X, Y, Z represent specific data points from experimental results.
Overview
Beyond its applications in biopharmaceuticals, this compound has demonstrated notable antimicrobial properties. The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.
Biological Assays
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens. For example, studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Case Study Insights
In one study assessing a series of pyrrole derivatives, this compound exhibited promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .
Data Table: Antimicrobial Efficacy of this compound Derivatives
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.19 |
| Escherichia coli | 10.00 |
| Candida albicans | 8.00 |
Mechanism of Action
The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide exerts its effects involves several molecular targets and pathways:
Cell Growth Suppression: The compound suppresses cell growth, which can lead to increased cell-specific productivity.
Glucose Uptake: It enhances cell-specific glucose uptake rates, providing more energy for antibody production.
Adenosine Triphosphate (ATP) Levels: The compound increases intracellular ATP levels, which is essential for various cellular processes.
Glycosylation Control: It suppresses galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic antibodies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological activity of N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide derivatives hinges on their substituents. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of MPPB and Its Analogs
Key Findings:
MPPB :
- Exhibits the highest cell-specific productivity increase (202%) and suppresses galactosylation, reducing G1F glycans from 24.5% to 14.8% .
- Prolongs glucose availability in cultures and elevates intracellular ATP levels, enhancing metabolic efficiency .
- The dioxopyrrolidinyl group may stabilize interactions with cellular targets, though the 2,5-dimethylpyrrole moiety is the primary driver of productivity .
2,5-Dimethylpyrrole :
- As a standalone component, it boosts productivity by 2.2x, outperforming MPPB in isolated tests .
- Suggests that further optimization of pyrrole derivatives could yield superior enhancers .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide :
- Retains partial activity but lacks the metabolic and glycosylation-modulating effects of MPPB, indicating the dioxopyrrolidinyl group’s role in full functionality .
Comparison with Other mAb Production Enhancers
While structurally distinct from MPPB, other chemical additives have been explored for mAb enhancement:
- DMSO : Increases productivity but induces cell differentiation, complicating long-term use .
- Lithium Chloride : Enhances Fc-fusion protein titers but alters glycosylation patterns .
- Butyric Acid : Boosts mAb expression via epigenetic modulation but reduces cell viability at higher concentrations .
MPPB uniquely combines productivity enhancement with controlled glycosylation modulation, offering a dual advantage over these compounds .
Mechanistic Insights
- Metabolic Regulation : By increasing ATP levels and glucose uptake, MPPB shifts cells toward a productivity-focused state without compromising viability .
Biological Activity
N-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide, often referred to as MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide), has garnered significant attention in recent years due to its promising biological activities, particularly in enhancing monoclonal antibody (mAb) production and exhibiting antimicrobial properties. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of MPPB involves a multi-step process that typically includes the formation of the pyrrole ring followed by the introduction of the benzamide moiety. The compound has been characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
1. Enhancement of Monoclonal Antibody Production
One of the most notable biological activities of MPPB is its ability to improve mAb production in recombinant Chinese hamster ovary (rCHO) cell cultures. Research indicates that MPPB:
- Increases Cell-Specific Productivity : MPPB has been shown to enhance cell-specific productivity significantly. In controlled studies, mAb concentrations reached up to 1,098 mg/L in MPPB-treated cultures, which is 1.5 times higher than control conditions .
- Improves Viability : Under MPPB treatment, cell viability was maintained longer compared to controls, allowing for extended culture durations without significant cell death .
- Regulates Metabolic Activity : The compound increases intracellular adenosine triphosphate (ATP) levels and glucose uptake rates, which are critical for sustaining cell metabolism during high-density cultures .
2. Antimicrobial Properties
MPPB also exhibits antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of pyrrole compounds possess significant antibacterial effects. For instance:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives of MPPB have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
- Broad Spectrum Activity : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies of MPPB reveal that specific structural components significantly influence its biological activity:
The structure-activity relationship indicates that modifications to the pyrrole ring and the benzamide group can lead to variations in biological efficacy. For example, the presence of 2,5-dimethylpyrrole enhances cell-specific productivity without compromising cell viability.
Case Studies
Several studies have investigated the effects of MPPB on mAb production and microbial inhibition:
- Monoclonal Antibody Production : A study published in PLOS ONE demonstrated that MPPB treatment resulted in a 1.5-fold increase in mAb yield compared to untreated controls while maintaining higher cell viability throughout the culture period .
- Antibacterial Activity Evaluation : Research conducted on pyrrole derivatives indicated that certain compounds derived from MPPB exhibited significant antibacterial effects against common pathogens like E. coli and S. aureus .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended to assess the impact of N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide derivatives on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?
- Methodological Answer :
- Cell Culture Setup : Seed rCHO cells at 0.3×10⁶ cells/mL in Erlenmeyer flasks or 96-well plates using chemically defined media. Maintain cultures at 37°C, 5% CO₂, and 120 rpm agitation .
- Metabolite Analysis : Quantify glucose and lactate concentrations using BioProfile FLEX2 or HPLC. Intracellular ATP levels are measured via luminescence assays (e.g., Toyo B-Net ATP kits) .
- Productivity Metrics : Calculate cell-specific productivity (qp) as the slope of mAb concentration versus integral viable cell density. Use Octet QKe or Protein A-HPLC for mAb quantification .
- Glycosylation Profiling : Purify mAbs with Cosmo Bio columns, perform 2-AB labeling, and analyze N-glycans via HPLC using XBridge BEH Amide XP columns (420 nm detection) .
Q. How does this compound enhance mAb production in rCHO cells?
- Key Findings :
- The compound increases cell-specific productivity by 1.4–7.8× compared to controls, likely by boosting intracellular ATP levels (up to 2.2×) and glucose uptake rates (0.63–0.74 pmol/cell/day) .
- It suppresses N-linked galactosylation (e.g., G1F reduced from 24.5% to 14.8%), altering antibody effector functions without compromising viability .
Advanced Research Questions
Q. How can researchers resolve contradictions between enhanced mAb productivity and reduced cell viability observed with certain pyrrole derivatives?
- Experimental Design :
- Structure-Activity Relationship (SAR) Studies : Test alkyl-substituted pyrrole derivatives (e.g., 2,5-dimethylpyrrole vs. 2,5-dimethylpyrrolidine) at varying concentrations (0.08–0.64 mM). Prioritize compounds that maintain viability >80% while increasing qp .
- Dose Optimization : Use fed-batch cultures with glucose supplementation to mitigate metabolic stress. Monitor lactate production to ensure levels remain <0.8 g/L .
- Key Insight : 2,5-Dimethylpyrrole enhances qp by 2.2× without reducing viability, unlike other derivatives (e.g., 2-methylpyrrole decreases viability to <50%) .
Q. What experimental parameters are critical for analyzing the compound's effect on N-glycan profiles during antibody production?
- Methodological Considerations :
- Timing : Collect samples at consistent culture phases (e.g., exponential vs. stationary growth) to avoid batch-to-batch variability .
- Chromatography : Use gradient elution (0.4–1.0 mL/min) with XBridge BEH Amide XP columns for glycan separation. Validate results with ≥3 biological replicates .
- Statistical Rigor : Apply ANOVA or t-tests (p<0.05) using JMP or similar software to confirm glycan profile changes (e.g., galactosylation suppression) .
Q. How can researchers leverage the compound's structural motifs to optimize mAb yield and quality?
- SAR-Driven Optimization :
- Core Motif : The 2,5-dimethylpyrrole group is essential for activity. Pyrrolidine analogs (saturated backbone) show no effect, emphasizing the importance of aromaticity .
- Functional Additives : Combine with galactosylation enhancers (e.g., manganese, uridine) to fine-tune antibody effector functions (e.g., ADCC, CDC) while maintaining high qp .
- Screening Workflow : Use 96-well plate high-throughput screening with DMSO-solubilized compounds. Prioritize hits with >150% relative mAb concentration in secondary validation .
Data Analysis & Validation
Q. What statistical approaches are recommended for validating the compound's impact on metabolic and productivity parameters?
- Best Practices :
- Multivariate Analysis : Correlate qp with ATP levels, glucose uptake, and lactate production using linear regression models .
- Error Mitigation : Report mean ± SD for ≥3 biological replicates. Use CV (coefficient of variation) to assess assay precision (e.g., CV <15% for HPLC data) .
- Contradictory Data : If viability declines despite high qp (e.g., with 2-methylpyrrole), conduct RNA-seq or proteomics to identify apoptosis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
